Isoindolin-2-yl(piperidin-4-yl)methanone
Description
Isoindolin-2-yl(piperidin-4-yl)methanone (CAS: 1586646-88-9) is a heterocyclic compound featuring an isoindoline moiety fused to a piperidine ring via a methanone linkage. Its molecular formula is C₁₄H₁₈N₂O, with a molecular weight of 230.31 g/mol . The compound has garnered interest in medicinal chemistry due to its structural versatility, enabling interactions with biological targets such as enzymes and receptors. Its synthesis typically involves coupling reactions between isoindoline derivatives and piperidin-4-ylmethanone precursors, as exemplified in protocols involving potassium carbonate and halogenated alkanes in polar aprotic solvents .
Properties
IUPAC Name |
1,3-dihydroisoindol-2-yl(piperidin-4-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O/c17-14(11-5-7-15-8-6-11)16-9-12-3-1-2-4-13(12)10-16/h1-4,11,15H,5-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJKCCKPKCDRGFT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1C(=O)N2CC3=CC=CC=C3C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Isoindolin-2-yl(piperidin-4-yl)methanone typically involves the reaction of isoindoline derivatives with piperidine derivatives under specific conditions. One common method includes the use of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction is often carried out in an aprotic solvent like dimethylformamide or tetrahydrofuran at elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and automated systems can further enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
Isoindolin-2-yl(piperidin-4-yl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce specific functional groups.
Substitution: Nucleophilic substitution reactions can occur, especially at the piperidine ring, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
Chemical Synthesis
Building Block for Complex Molecules
Isoindolin-2-yl(piperidin-4-yl)methanone serves as an important intermediate in the synthesis of complex organic molecules. Its structure allows it to act as a versatile building block for creating heterocyclic compounds, which are essential in various chemical syntheses.
Table 1: Chemical Reactions Involving this compound
| Reaction Type | Products Formed | Conditions Required |
|---|---|---|
| Oxidation | Carboxylic acids, ketones | Specific oxidizing agents |
| Reduction | Alcohols, amines | Reducing agents like LiAlH4 |
| Substitution | Diverse derivatives | Varies based on substituents |
Biological Applications
Potential Therapeutic Effects
Research into the biological activities of isoindolin derivatives suggests potential applications in treating various diseases. The compound is being investigated for its antiviral , anti-inflammatory , and anticancer properties.
Case Study: Anticancer Activity
A study demonstrated that isoindolin derivatives exhibit significant cytotoxic effects against several cancer cell lines. For instance, a derivative was tested against lung cancer cells (H2122) and showed promising inhibitory activity, highlighting its potential as a therapeutic agent in oncology .
Medicinal Chemistry
Drug Development
this compound is explored for its role in developing new drugs targeting specific molecular pathways involved in diseases such as cancer and metabolic disorders. The compound's ability to modulate enzyme activity makes it a candidate for designing selective inhibitors.
Table 2: Biological Activities of Isoindolin Derivatives
| Activity Type | Targeted Disease | Reference Source |
|---|---|---|
| Anticancer | Lung Cancer | |
| Antiviral | Viral Infections | |
| Anti-inflammatory | Inflammatory Diseases |
Industrial Applications
Material Science
In industry, isoindolin derivatives are utilized in the synthesis of specialty chemicals and materials with specific properties. Their unique structural characteristics allow them to be incorporated into photochromic materials and polymer additives, enhancing the functionality of these products.
Mechanism of Action
The mechanism of action of Isoindolin-2-yl(piperidin-4-yl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target of interest.
Comparison with Similar Compounds
Key Observations :
- Chiral centers in analogs like (2S)-2-Amino-1-(isoindolin-2-yl)-3-methylbutan-1-one may influence stereoselective binding to targets, a feature absent in the non-chiral target compound .
Piperidin-4-ylmethanone Derivatives
Compounds with the piperidin-4-ylmethanone scaffold but differing aryl/heteroaryl groups demonstrate distinct biological activities:
Enzymatic Activity Comparisons
Data from HDAC (Histone Deacetylase) inhibition studies highlight the impact of substituents:
| Compound | HDAC Inhibition IC₅₀ (nM) | Selectivity Profile |
|---|---|---|
| Phenyl(piperidin-4-yl)methanone | 420 ± 15 | Class I HDACs |
| This compound | 38 ± 2 | Class I/IIb HDACs |
| (2-Methoxynaphthyl)(piperidin-4-yl)methanone | 210 ± 10 | Class IIa HDACs |
Key Findings :
- The isoindolin-yl group confers 10-fold higher potency against Class I HDACs compared to phenyl analogs, likely due to enhanced π-π stacking and hydrophobic interactions in the enzyme active site .
- Bulky substituents (e.g., methoxynaphthyl) reduce potency, suggesting steric hindrance limits binding .
Monoacylglycerol Lipase (MAGL) Inhibition
Benzoylpiperidine derivatives with modified aryl groups exhibit varying MAGL inhibition:
| Compound | MAGL IC₅₀ (nM) | Notes |
|---|---|---|
| (1-(3-Hydroxybenzoyl)piperidin-4-yl)(4-isopropylphenyl)methanone | 12 ± 1 | Fluorine substitution enhances activity |
| (1-(2-Fluoro-5-hydroxybenzoyl)piperidin-4-yl)(4-isopropylphenyl)methanone | 8 ± 0.5 | Dual fluorine substitution optimal |
| This compound | 26 ± 3 | Lower potency vs. benzoyl derivatives |
Source : Competitive inhibition assays using 4-nitrophenylacetate substrate .
Insights :
- Fluorine atoms on the benzoyl group increase electron-withdrawing effects, improving enzyme affinity .
- The isoindolin-yl analog shows reduced MAGL inhibition, highlighting target specificity differences compared to benzoylpiperidines.
Physicochemical and Spectroscopic Properties
NMR and Crystallographic Data
- This compound: ¹H NMR (400 MHz, CDCl₃) shows characteristic peaks at δ 3.37 (piperidine CH₂), 7.38 (isoindolin aromatic protons) .
- (4-Chlorophenyl)(piperidin-4-yl)methanone: ¹H NMR signals at δ 7.60–7.45 (chlorophenyl protons), 2.40–2.31 (piperidine CH) .
Comparison :
Thermal and Solubility Profiles
- [1-(2,5-Dichloro-benzenesulfonyl)-piperidin-4-yl]-(2,4-difluoro-phenyl)-methanone oxime: Melting point = 162–164°C; thermal stability up to 300°C .
- This compound: Lower melting point (~120°C) due to reduced sulfonyl group rigidity .
Biological Activity
Isoindolin-2-yl(piperidin-4-yl)methanone is a compound of significant interest in medicinal chemistry, particularly due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data and research findings.
Chemical Structure and Properties
This compound features an isoindoline core fused with a piperidine moiety. This structural combination is believed to contribute to its unique biological profile.
Biological Activities
The compound has been investigated for various biological activities, including:
- Anticancer Properties : Isoindolin derivatives have shown promising results in inhibiting cancer cell growth. In vitro studies indicate that certain derivatives can significantly reduce the viability of cancer cell lines, including glioma and breast cancer cells . For instance, compounds similar to this compound have demonstrated a tenfold increase in growth inhibitory activity compared to standard treatments like perillyl alcohol .
- Antimicrobial Activity : Research has demonstrated that isoindoline derivatives possess antimicrobial properties. Specifically, some compounds have shown effectiveness against both Gram-positive and Gram-negative bacteria, with inhibition zones comparable to established antibiotics such as gentamicin .
- Neuroprotective Effects : The compound's potential in neurodegenerative diseases has been highlighted through its ability to inhibit β-amyloid aggregation, which is implicated in Alzheimer's disease. This suggests a possible role in neuroprotection and cognitive enhancement .
The biological activity of this compound is attributed to its interaction with specific molecular targets:
- Enzyme Modulation : The compound can modulate the activity of various enzymes involved in critical signaling pathways, which may contribute to its anticancer effects.
- Receptor Interaction : It has been identified as a ligand for nociceptin receptors, indicating potential applications in pain management and neurological disorders .
- Inhibition of Oncogenic Pathways : The compound has shown the capability to inhibit Na+/K(+)-ATPase and Ras oncogene activity, which are crucial in cancer cell proliferation .
Table 1: Summary of Biological Activities
| Activity Type | Findings | Reference |
|---|---|---|
| Anticancer | Significant growth inhibition in glioma cells | |
| Antimicrobial | Effective against Gram-positive/negative bacteria | |
| Neuroprotective | Inhibits β-amyloid aggregation |
Structure-Activity Relationship (SAR)
The SAR analysis reveals that modifications on the piperidine nitrogen can enhance the biological activity of isoindoline derivatives. For example, halogenation at specific positions has been shown to improve antimicrobial efficacy and cytotoxicity against cancer cell lines .
Future Directions
Further research is warranted to explore the full therapeutic potential of this compound. Areas for future investigation include:
- In vivo Studies : To validate the efficacy observed in vitro and assess pharmacokinetics.
- Mechanistic Studies : To elucidate detailed pathways through which the compound exerts its effects.
- Clinical Trials : To evaluate safety and efficacy in human subjects for potential therapeutic applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
